molecular formula C19H18N4O5 B2571328 N-(4-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1421465-27-1

N-(4-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No. B2571328
CAS RN: 1421465-27-1
M. Wt: 382.376
InChI Key: GXSAQCGVCHTGCG-UHFFFAOYSA-N
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Description

N-(4-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H18N4O5 and its molecular weight is 382.376. The purity is usually 95%.
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Scientific Research Applications

Overview

N-(4-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide, due to its complex structure, may be investigated in various scientific research applications, focusing on its potential therapeutic and biological activities. While direct references to this specific compound are limited, insights can be drawn from studies on structurally related compounds and methodologies used in their synthesis and application.

Synthesis and Evaluation in Drug Discovery

The compound's synthesis could involve methodologies similar to those used for creating heterocyclic compounds with potential biological activities. For example, a study on the synthesis of novel heterocyclic carboxamides explored these compounds' potential as antipsychotic agents, evaluating their effectiveness based on their binding affinity to various receptors and in vivo activities (Norman et al., 1996). This approach highlights the relevance of such compounds in drug discovery, especially in targeting neurological disorders Norman, M. H., Navas, F., Thompson, J., & Rigdon, G. (1996). Synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents. Journal of Medicinal Chemistry, 39(24), 4692-4703.

Antitumor and Antiproliferative Activities

Compounds featuring similar structural motifs have been studied for their cytotoxic activities against various cancer cell lines. For instance, the optimization of 4-(N-cycloamino)phenylquinazolines led to the discovery of potent tubulin-polymerization inhibitors, showing significant in vitro and in vivo antitumor activity. These findings suggest the potential of structurally related compounds in cancer therapy, particularly in targeting microtubule dynamics (Wang et al., 2014) Wang, X.-F., Guan, F., Ohkoshi, E., Guo, W., Wang, L.-l., Zhu, D.-Q., Wang, S.-B., Wang, L.-T., Hamel, E., Yang, D., Li, L., Qian, K., Morris-Natschke, S., Yuan, S., Lee, K., & Xie, L. (2014). Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site. Journal of Medicinal Chemistry, 57, 1390-1402.

Methodological Advances in Heterocyclic Chemistry

The compound's synthesis might involve advanced heterocyclic chemistry methodologies, as illustrated in the development of ring-fused oxazolo- and pyrazoloisoquinolinones through a one-pot Pd-catalyzed carboxamidation and aldol-type condensation cascade process. This technique exemplifies the synthetic strategies that could be applicable in synthesizing complex molecules like N-(4-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide, offering a streamlined approach to accessing diverse heterocyclic frameworks (Chouhan & Alper, 2009) Chouhan, G., & Alper, H. (2009). Synthesis of ring-fused oxazolo- and pyrazoloisoquinolinones by a one-pot Pd-catalyzed carboxamidation and aldol-type condensation cascade process. The Journal of Organic Chemistry, 74(16), 6181-6189.

properties

IUPAC Name

N-[4-(6-methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5/c1-11-7-15(22-28-11)17(24)21-19-20-16(10-27-19)18(25)23-6-5-12-8-14(26-2)4-3-13(12)9-23/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSAQCGVCHTGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)N3CCC4=C(C3)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide

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